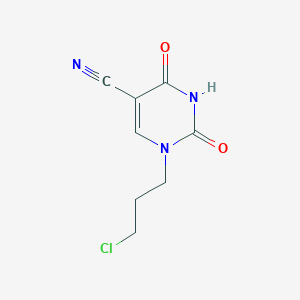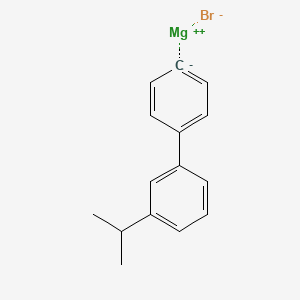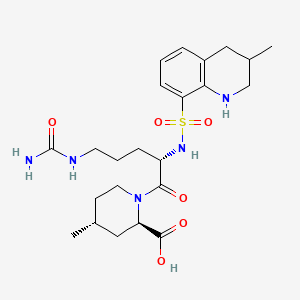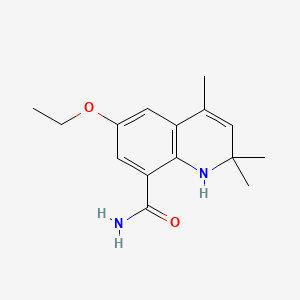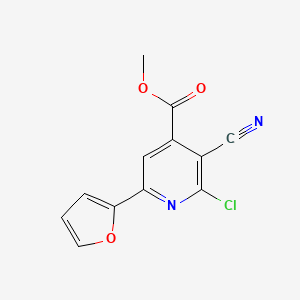
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a chloro substituent on an isonicotinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanoisonicotinic acid with furan-2-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding or other interactions, while the furan ring can provide aromatic stability. The chloro substituent can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-cyano-6-methylpyridine: Similar structure but with a methyl group instead of a furan ring.
2-Methyl-3-(methylthio)furan: Contains a furan ring but with different substituents.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar furan ring and cyano group but different ester group.
Uniqueness
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity
Propiedades
Fórmula molecular |
C12H7ClN2O3 |
|---|---|
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-cyano-6-(furan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H7ClN2O3/c1-17-12(16)7-5-9(10-3-2-4-18-10)15-11(13)8(7)6-14/h2-5H,1H3 |
Clave InChI |
BKBYIMLBPBALSX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1C#N)Cl)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14885982.png)
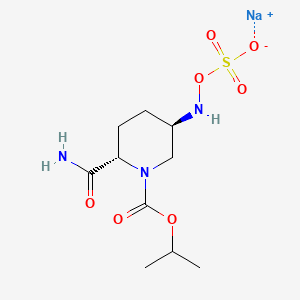
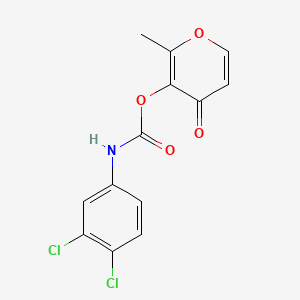

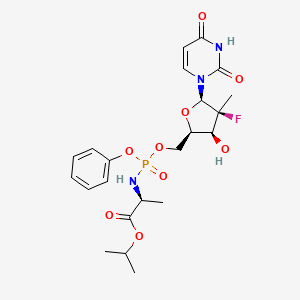

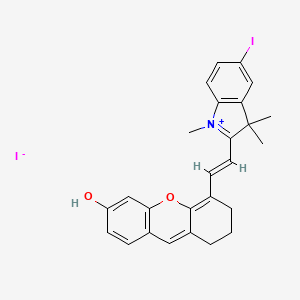

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
